molecular formula C22H27N3O3 B2737425 N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide CAS No. 954004-41-2

N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide

Cat. No.: B2737425
CAS No.: 954004-41-2
M. Wt: 381.476
InChI Key: XWIMOYWWVAHUPQ-UHFFFAOYSA-N
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Description

N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves multi-step organic reactions. One common method starts with the preparation of the oxalamide core, followed by the introduction of the 2,5-dimethylphenyl and 2-(2-phenylmorpholino)ethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amides or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the morpholine moiety, using reagents like halides or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amides or amines, and substituted aromatic or morpholine derivatives.

Scientific Research Applications

N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions often include signal transduction cascades that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)acetamide: Similar structure but with an acetamide group instead of an oxalamide group.

    N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)urea: Contains a urea group, offering different hydrogen bonding capabilities.

Uniqueness

N1-(2,5-dimethylphenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is unique due to its oxalamide core, which provides distinct chemical reactivity and potential biological activity compared to its analogs. The presence of both aromatic and morpholine moieties further enhances its versatility in various applications.

Properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-16-8-9-17(2)19(14-16)24-22(27)21(26)23-10-11-25-12-13-28-20(15-25)18-6-4-3-5-7-18/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIMOYWWVAHUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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